Structural Differentiation from the Des‑Methyl Analog (CAS 303985‑04‑8): 4‑Methylphenyl vs. Phenyl at C‑6
The title compound bears a 4‑methylphenyl (p‑tolyl) substituent at C‑6, whereas the closest commercially available analog (2‑(benzylsulfanyl)‑4‑chloro‑6‑phenyl‑5‑pyrimidinecarbonitrile, CAS 303985‑04‑8) carries an unsubstituted phenyl ring [REFS‑1]. This methyl substitution increases the computed lipophilicity (XLogP3‑AA ≈ 5.2 for the title compound vs. an estimated ~4.8 for the phenyl analog) and adds ~14 Da to the molecular weight, which can significantly influence membrane permeability and target‑binding kinetics in anti‑HIV and antimicrobial assays [REFS‑2].
| Evidence Dimension | C‑6 substituent; computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 4‑Methylphenyl; XLogP3‑AA = 5.2; MW = 351.9 g/mol |
| Comparator Or Baseline | 2‑(Benzylsulfanyl)‑4‑chloro‑6‑phenyl‑5‑pyrimidinecarbonitrile (CAS 303985‑04‑8); XLogP3‑AA estimated ~4.8; MW = 337.8 g/mol |
| Quantified Difference | ΔXLogP3‑AA ≈ +0.4; ΔMW = +14.1 g/mol |
| Conditions | Computed physicochemical properties; PubChem 2025 release |
Why This Matters
The 0.4‑unit increase in XLogP3‑AA can shift a compound into a more favorable lipophilicity range for blood‑brain barrier penetration or intracellular target access, making the title compound a preferred scaffold when CNS‑penetrant or intracellular anti‑infective activity is required.
- [1] PubChem. (2025). 2‑(Benzylsulfanyl)‑4‑chloro‑6‑(4‑methylphenyl)‑5‑pyrimidinecarbonitrile, CID 1471858. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1471858 View Source
